Dimethyl 3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2,4-dicarboxylate
Overview
Description
Dimethyl 3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2,4-dicarboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Dimethyl 3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2,4-dicarboxylate, often involves condensation reactions. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the reaction of α-cyanoesters with elemental sulfur and ketones .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions. The choice of reagents and catalysts, as well as reaction temperature and pressure, are optimized to maximize yield and purity. For example, the use of phosphorus pentasulfide in the Paal–Knorr synthesis is common due to its efficiency in sulfur incorporation .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorosulfonic acid (HSO3Cl) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or sulfonic acid groups into the thiophene ring .
Scientific Research Applications
Dimethyl 3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of Dimethyl 3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways depend on the specific application and the structure of the derivative used .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate
- Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
- Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate
Uniqueness
Dimethyl 3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2,4-dicarboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its phenoxybutanoyl group, for example, can enhance its biological activity and specificity compared to other thiophene derivatives .
Properties
IUPAC Name |
dimethyl 3-methyl-5-(2-phenoxybutanoylamino)thiophene-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-5-13(26-12-9-7-6-8-10-12)16(21)20-17-14(18(22)24-3)11(2)15(27-17)19(23)25-4/h6-10,13H,5H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQYARGDLSXYHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=C(S1)C(=O)OC)C)C(=O)OC)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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